Cas no 112459-79-7 (N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone)
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone Chemical and Physical Properties
Names and Identifiers
-
- N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone
- 4-Benzyl-3-butyryl-1,3-oxazolidin-2-one
- N-butyryl-4-benzyl-1,3-oxazolidin-2-one
- (S)-4-Benzyl-3-butyryloxazolidin-2-one
- (4S)-4-Benzyl-3-butyryl-1,3-oxazolidin-2-one
- (4S)-3-(1-Oxobutyl)-4-(phenylMethyl)-2-oxazolidinone
- AKOS027320655
- 112459-79-7
- A1-08517
- DB-321042
- (4S)-4-BENZYL-3-BUTANOYL-1,3-OXAZOLIDIN-2-ONE
- (S)-4-benzyl-3-butyryl-2-oxazolidinone
- SCHEMBL292751
- N-BUTYRYL-4-(S)PHENYLMETHYL-2-OXAZOLIDINONE
- HEJIYTVOUUVHRY-LBPRGKRZSA-N
- (4S)-4-benzyl-3-butanoyl-oxazolidin-2-one
-
- MDL: MFCD06411406
- Inchi: 1S/C14H17NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1
- InChI Key: HEJIYTVOUUVHRY-LBPRGKRZSA-N
- SMILES: O1C(N(C(CCC)=O)[C@H](C1)CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 247.12100
- Monoisotopic Mass: 247.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 46.6Ų
Experimental Properties
- PSA: 46.61000
- LogP: 2.31450
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B693775-25mg |
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone |
112459-79-7 | 25mg |
$ 58.00 | 2023-09-08 | ||
| TRC | B693775-50mg |
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone |
112459-79-7 | 50mg |
$ 69.00 | 2023-09-08 | ||
| TRC | B693775-100mg |
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone |
112459-79-7 | 100mg |
$ 87.00 | 2023-09-08 | ||
| TRC | B693775-250mg |
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone |
112459-79-7 | 250mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B693775-500mg |
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone |
112459-79-7 | 500mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B693775-5g |
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone |
112459-79-7 | 5g |
$ 1022.00 | 2023-04-18 | ||
| Chemenu | CM486114-1g |
(S)-4-Benzyl-3-butyryloxazolidin-2-one |
112459-79-7 | 95% | 1g |
$*** | 2023-04-03 | |
| A2B Chem LLC | AD64315-5g |
(S)-4-Benzyl-3-butyryloxazolidin-2-one |
112459-79-7 | 95% | 5g |
$940.00 | 2024-04-20 |
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone
Comprehensive Overview of N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone (CAS No. 112459-79-7): Properties, Applications, and Industry Insights
The compound N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone (CAS No. 112459-79-7) is a specialized chiral auxiliary widely utilized in asymmetric synthesis and pharmaceutical research. Its unique structural features, including the oxazolidinone core and butyryl side chain, make it a valuable tool for stereoselective transformations. This article delves into its molecular characteristics, synthetic applications, and relevance in modern drug discovery, addressing frequently searched topics such as "chiral auxiliaries in organic chemistry" and "asymmetric synthesis techniques."
Chemically, N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone belongs to the class of 2-oxazolidinone derivatives, known for their ability to control stereochemistry in carbon-carbon bond-forming reactions. The (S)-phenylmethyl group enhances its chiral induction capability, while the butyryl moiety influences solubility and reactivity. Researchers often inquire about "how to use oxazolidinones in aldol reactions" or "comparison of chiral auxiliaries," highlighting its role in optimizing enantioselective processes. Recent studies emphasize its compatibility with green chemistry principles, aligning with trends like "sustainable synthesis methods."
In pharmaceutical applications, this compound serves as a building block for bioactive molecules targeting neurological and metabolic disorders. Its stability under various reaction conditions—a frequently asked "stability of N-acyl oxazolidinones" question—makes it preferable for multi-step syntheses. The compound's crystalline nature (melting point ~85–88°C) and solubility profile in organic solvents are critical for industrial-scale production, addressing queries like "purification of chiral intermediates." Analytical techniques such as HPLC and chiral NMR are commonly employed for quality control, reflecting searches for "chiral purity analysis."
Market trends indicate growing demand for N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone in contract research organizations (CROs) and academic labs, driven by increased interest in "small molecule drug development." Suppliers often receive requests for "bulk quantities of CAS 112459-79-7" and "custom synthesis services," underscoring its commercial significance. Regulatory compliance with ICH guidelines for impurities (ICH Q3A) and proper storage conditions (recommended −20°C under inert atmosphere) are key considerations for users searching "handling sensitive reagents."
Emerging research explores its derivatization for novel catalysts, connecting to trending topics like "organocatalysis advancements." Computational chemistry studies (DFT calculations) of its transition states provide insights into enantioselectivity mechanisms—a subject often queried as "predicting stereochemical outcomes." The compound's low hygroscopicity and compatibility with microwave-assisted reactions further enhance its utility in high-throughput screening environments.
For synthetic chemists troubleshooting "low yields in asymmetric alkylations," optimizing the stoichiometry of N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone (typically 1.1–1.5 equivalents) and choice of Lewis acid (e.g., TiCl4, Sn(OTf)2) are critical parameters. Recent patent analyses reveal its incorporation in PROTACs (Proteolysis Targeting Chimeras) development—addressing the hot topic "targeted protein degradation strategies."
Environmental and safety assessments confirm that CAS 112459-79-7 requires standard laboratory precautions (gloves, goggles) without being classified as hazardous under GHS criteria. This distinguishes it from restricted compounds in searches like "non-toxic chiral auxiliaries." Its biodegradability profile and absence of persistent bioaccumulative toxins align with "green chemistry metrics" increasingly demanded by regulatory bodies.
In conclusion, N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone remains indispensable for asymmetric synthesis, with evolving applications in cutting-edge therapeutic modalities. Its balance of reactivity, stereocontrol, and safety positions it favorably against newer auxiliaries, answering persistent industry questions about "selecting optimal chiral templates." Continued innovation in its derivatization and process chemistry will likely sustain its relevance in medicinal chemistry pipelines worldwide.
112459-79-7 (N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone) Related Products
- 228267-64-9(2-Oxazolidinone,3-[(3S)-3-methyl-1-oxopentyl]-4-(phenylmethyl)-, (4R)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)